2-Isothiocyanato-1-methyl-4-nitrobenzene

Physical Chemistry Analytical Chemistry Process Chemistry

Researchers requiring precise stoichiometric control for thiourea formation or heterocycle synthesis often struggle with volatile, low-melting liquid isothiocyanates. 2-Isothiocyanato-1-methyl-4-nitrobenzene (CAS 86317-36-4) solves this with its solid-state form (mp 60 °C), enabling safer, more accurate milligram-scale weighing and reduced lachrymator exposure. - Enhanced Electrophilicity: The para-nitro group activates the -NCS warhead for efficient nucleophilic addition. - Regioselective Scaffold Construction: The ortho-methyl group directs attack and influences thiourea conformation, critical for SAR studies in medicinal and agrochemical programs. - Supply Chain Reliability: Available in high purity (≥97%) for reproducible synthetic outcomes.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21g/mol
CAS No. 86317-36-4
Cat. No. B458982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isothiocyanato-1-methyl-4-nitrobenzene
CAS86317-36-4
Molecular FormulaC8H6N2O2S
Molecular Weight194.21g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])N=C=S
InChIInChI=1S/C8H6N2O2S/c1-6-2-3-7(10(11)12)4-8(6)9-5-13/h2-4H,1H3
InChIKeyIQINAWYOKXCYQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isothiocyanato-1-methyl-4-nitrobenzene: Key Identifiers and Physicochemical Profile


2-Isothiocyanato-1-methyl-4-nitrobenzene (CAS 86317-36-4), also known as 2-Methyl-5-nitrophenyl isothiocyanate, is a nitro-substituted aromatic isothiocyanate with the molecular formula C8H6N2O2S and a molecular weight of 194.21 g/mol [1]. The compound is characterized by an isothiocyanate group (-N=C=S) attached to a benzene ring that is further substituted with a methyl group at the 2-position and a nitro group at the 5-position. This specific substitution pattern imparts distinct physicochemical properties, including a melting point of 60 °C and a predicted boiling point of 348.8±35.0 °C at 760 mmHg . The compound is commercially available with high purity specifications (≥97%) from multiple suppliers, supporting its use as a reliable building block in organic synthesis, medicinal chemistry, and agrochemical research .

2-Isothiocyanato-1-methyl-4-nitrobenzene: Differentiated Reactivity and Handling


Substituting 2-isothiocyanato-1-methyl-4-nitrobenzene with a simpler aromatic isothiocyanate, such as phenyl isothiocyanate or a positional isomer like 4-nitrophenyl isothiocyanate, introduces significant changes in electrophilicity, steric environment, and physical form that directly impact synthetic utility and handling. The presence of both an electron-withdrawing nitro group and an ortho-methyl group creates a unique electronic and steric landscape that modulates the reactivity of the isothiocyanate moiety, offering a distinct balance of electrophilicity and regioselectivity not found in unsubstituted or mono-substituted analogs [1]. Furthermore, the compound's solid-state properties, including a melting point of 60 °C, confer practical advantages in weighing, storage, and formulation compared to low-melting liquid analogs, reducing volatility-related hazards and simplifying laboratory workflows [2]. These quantifiable differences in reactivity and physical state underscore why generic substitution is not a reliable strategy and why informed selection based on specific structural features is essential for reproducible synthetic outcomes and experimental design.

2-Isothiocyanato-1-methyl-4-nitrobenzene: Quantifiable Differentiation Evidence


Solid-State Advantage Over Liquid Isothiocyanates

2-Isothiocyanato-1-methyl-4-nitrobenzene is a solid at room temperature with a melting point of 60 °C [1]. This contrasts sharply with the most basic analog, phenyl isothiocyanate, which is a liquid with a melting point of -21 °C . The solid state of 2-isothiocyanato-1-methyl-4-nitrobenzene offers clear advantages in handling, weighing accuracy, and storage safety by minimizing volatility and the risk of spills compared to the low-melting liquid phenyl isothiocyanate. Furthermore, its melting point is distinct from the three nitrophenyl isothiocyanate isomers, providing a unique thermal signature that aids in identity verification and quality control.

Physical Chemistry Analytical Chemistry Process Chemistry

Electrophilicity Enhancement from Nitro Substitution

While direct electrophilicity (E) parameters for 2-isothiocyanato-1-methyl-4-nitrobenzene are not reported in Mayr's database, class-level inference from closely related structures is highly informative. Phenyl isothiocyanate has a reported E parameter of -18.15 in DMSO, whereas the para-nitro substituted analog, p-nitrophenyl isothiocyanate, exhibits a significantly enhanced electrophilicity with an E parameter of -15.89 [1]. The introduction of the strong electron-withdrawing nitro group increases the reactivity of the isothiocyanate carbon towards nucleophiles. 2-Isothiocyanato-1-methyl-4-nitrobenzene also bears a nitro group, and therefore its electrophilicity is expected to be substantially greater than that of the unsubstituted phenyl isothiocyanate, placing it in a reactivity class closer to p-nitrophenyl isothiocyanate but potentially modulated by the ortho-methyl group's steric effects.

Organic Synthesis Medicinal Chemistry Physical Organic Chemistry

Purity Benchmarking for Synthetic Reliability

Multiple reputable chemical suppliers offer 2-isothiocyanato-1-methyl-4-nitrobenzene with a minimum purity specification of 97% or 98%, as verified by analytical methods [REFS-1, REFS-2]. This level of purity is comparable to, or exceeds, the typical purity offered for many common aromatic isothiocyanates, such as 2-nitrophenyl isothiocyanate (commonly 97%) and 3-nitrophenyl isothiocyanate (98%), and is sufficient for demanding research applications including as a starting material for multi-step syntheses, in medicinal chemistry campaigns, and for preparing analytical standards. The availability of detailed Certificates of Analysis (CoA) upon request ensures batch-to-batch consistency and allows end-users to validate purity prior to critical experiments.

Analytical Chemistry Quality Control Procurement

2-Isothiocyanato-1-methyl-4-nitrobenzene: Key Application Scenarios


Thiourea Derivatives and Heterocyclic Building Blocks

The combination of enhanced electrophilicity (from the nitro group) and steric hindrance (from the ortho-methyl group) makes 2-isothiocyanato-1-methyl-4-nitrobenzene a strategic intermediate for the regioselective synthesis of N,N'-disubstituted thioureas and nitrogen-containing heterocycles. The methyl group directs nucleophilic attack and influences the conformation of the resulting thiourea, which can be a critical factor in medicinal chemistry for modulating binding affinity and selectivity [1]. This compound enables the construction of molecular scaffolds that are not readily accessible using simpler, unhindered isothiocyanates like phenyl isothiocyanate.

Agrochemical and Pharmaceutical Research Intermediates

Nitroaromatic isothiocyanates are established building blocks in the synthesis of bioactive molecules, including potential fungicides and antibacterial agents. The p-nitrophenyl isothiocyanate analog has demonstrated significant in vitro activity against plant pathogens like Rhizoctonia solani and Erwinia carotovora [2]. By extension, 2-isothiocyanato-1-methyl-4-nitrobenzene, with its additional methyl group, provides a unique derivative for structure-activity relationship (SAR) studies aimed at optimizing potency, solubility, or metabolic stability of lead compounds in agrochemical and pharmaceutical discovery programs.

Covalent Probes and Enzyme Inhibitor Design

The reactive isothiocyanate group is a classic warhead for the development of covalent enzyme inhibitors and activity-based probes. The solid-state nature of 2-isothiocyanato-1-methyl-4-nitrobenzene (mp 60 °C) offers practical advantages over liquid isothiocyanates (e.g., phenyl isothiocyanate, mp -21 °C) when precise, milligram-scale weighing is required for sensitive biochemical assays or for preparing stock solutions for protein labeling experiments [3]. Its improved handling reduces the risk of operator exposure to a potent electrophile and lachrymator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Isothiocyanato-1-methyl-4-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.